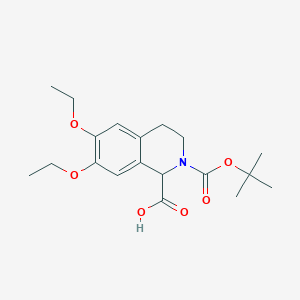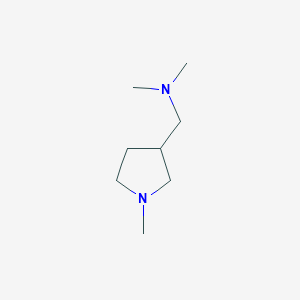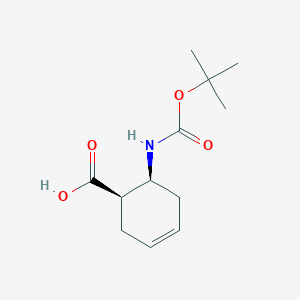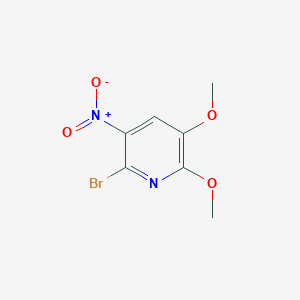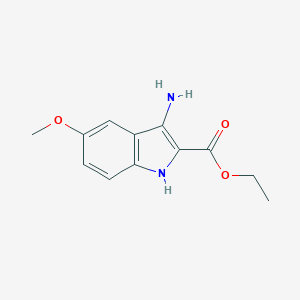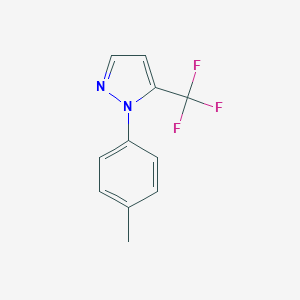
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole, also known as TTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TTP is a pyrazole derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs), which are commonly used to treat pain, inflammation, and fever. However, TTP has been found to have other unique properties that make it a promising candidate for various applications, including in the fields of medicinal chemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is not fully understood, but it is believed to be similar to other NSAIDs. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is thought to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX enzymes, 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemische Und Physiologische Effekte
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been found to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been found to inhibit the growth of cancer cells in vitro, although the mechanism of action is not fully understood. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is its potential applications in the development of new drugs for the treatment of inflammation, pain, and cancer. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science. However, one limitation of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is its potential toxicity, as it has been found to have cytotoxic effects on some cell lines. In addition, further studies are needed to fully understand the mechanism of action of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in various fields.
Zukünftige Richtungen
There are several future directions for the study of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole, including the development of new drugs for the treatment of inflammation, pain, and cancer. Further studies are also needed to fully understand the mechanism of action of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in catalysis and materials science. In addition, the synthesis of new 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole derivatives and the study of their properties and applications could lead to the development of new materials and technologies.
Synthesemethoden
The synthesis of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole can be achieved through several methods, including the reaction of 4-chloro-3-nitrobenzoic acid with ethyl trifluoropyruvate, followed by the reaction of the resulting intermediate with hydrazine hydrate. Another method involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,2,2-trifluoroethylhydrazine, followed by the reaction of the intermediate with p-tolylhydrazine. Both methods result in the formation of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole, which can be purified through various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been the subject of several scientific studies due to its potential applications in various fields. In medicinal chemistry, 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. In addition, 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
1269293-10-8 |
|---|---|
Produktname |
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole |
Molekularformel |
C11H9F3N2 |
Molekulargewicht |
226.2 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H9F3N2/c1-8-2-4-9(5-3-8)16-10(6-7-15-16)11(12,13)14/h2-7H,1H3 |
InChI-Schlüssel |
GBIAGVVKHIFDCW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=CC=N2)C(F)(F)F |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=CC=N2)C(F)(F)F |
Synonyme |
1-p-Tolyl-5-trifluoromethyl-1H-pyrazole- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



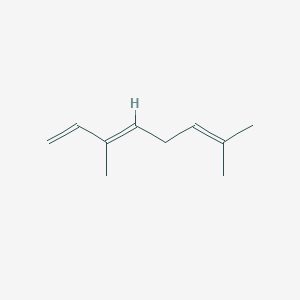
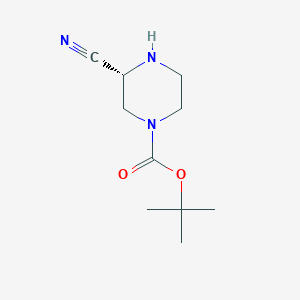
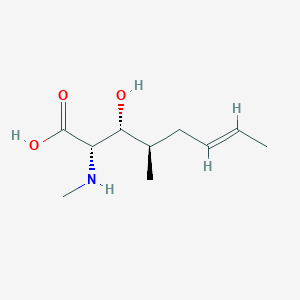
![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)
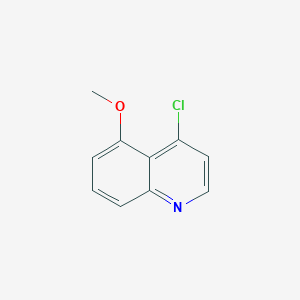
![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)
![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)
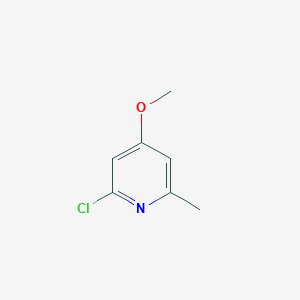
![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)
